molecular formula C19H21NO6S B2720900 1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1705414-68-1

1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2720900
CAS No.: 1705414-68-1
M. Wt: 391.44
InChI Key: CXLGCNRIOJNDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the methanone moiety. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the ketone would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine can be compared with other azetidine-containing compounds, such as azetidine-2-carboxylic acid or azetidinone derivatives.
  • Compounds with similar functional groups, such as methoxybenzenes or sulfonyl-containing molecules, can also be considered.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the azetidine ring, which may confer specific chemical reactivity and biological activity not found in other compounds.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-24-13-7-9-14(10-8-13)27(22,23)15-11-20(12-15)19(21)16-5-4-6-17(25-2)18(16)26-3/h4-10,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLGCNRIOJNDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.